molecular formula C9H13NO3S B12590116 3-Ethoxy-N-methylbenzenesulfonamide CAS No. 627487-08-5

3-Ethoxy-N-methylbenzenesulfonamide

Cat. No.: B12590116
CAS No.: 627487-08-5
M. Wt: 215.27 g/mol
InChI Key: CMQFDXDNIAVGLV-UHFFFAOYSA-N
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Description

3-Ethoxy-N-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group and a methyl group attached to a benzenesulfonamide core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-methylbenzenesulfonamide typically involves the reaction of 3-ethoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

3-Ethoxybenzenesulfonyl chloride+MethylamineThis compound+HCl\text{3-Ethoxybenzenesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 3-Ethoxybenzenesulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-Ethoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylbenzenesulfonamide
  • N-methylbenzenesulfonamide
  • 3-Methoxy-N-methylbenzenesulfonamide

Uniqueness

3-Ethoxy-N-methylbenzenesulfonamide is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties. These groups influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

627487-08-5

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-ethoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-5-4-6-9(7-8)14(11,12)10-2/h4-7,10H,3H2,1-2H3

InChI Key

CMQFDXDNIAVGLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)NC

Origin of Product

United States

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